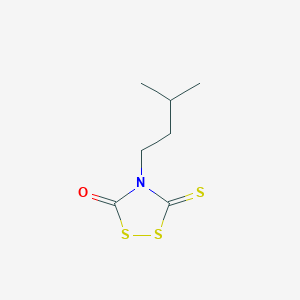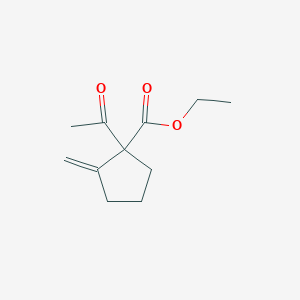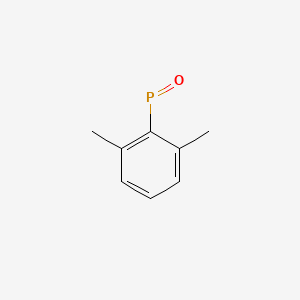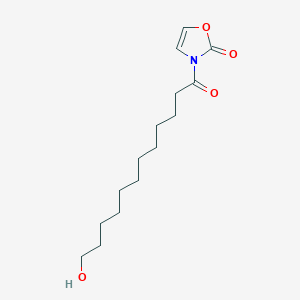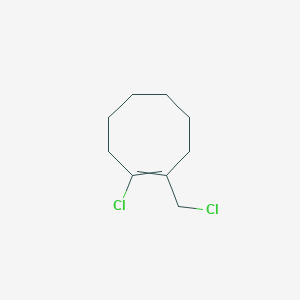![molecular formula C12H18O B14390990 5-Methylspiro[5.5]undec-1-en-3-one CAS No. 88245-96-9](/img/structure/B14390990.png)
5-Methylspiro[5.5]undec-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylspiro[55]undec-1-en-3-one is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro[5.5]undec-1-en-3-one typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of appropriate ketones with cyclic alkenes under acidic or basic conditions to form the spiro compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methylspiro[5.5]undec-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Methylspiro[5.5]undec-1-en-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylspiro[5.5]undec-1-en-3-one involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undec-1-en-3-one: A similar compound with a spiro structure but lacking the methyl group at the 5-position.
Spiro[5.5]undec-3-en-1-one: Another related compound with a different position of the double bond.
Uniqueness
5-Methylspiro[5.5]undec-1-en-3-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to other spiro compounds .
Properties
CAS No. |
88245-96-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-methylspiro[5.5]undec-1-en-3-one |
InChI |
InChI=1S/C12H18O/c1-10-9-11(13)5-8-12(10)6-3-2-4-7-12/h5,8,10H,2-4,6-7,9H2,1H3 |
InChI Key |
VBBAIRHFKXRSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=CC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


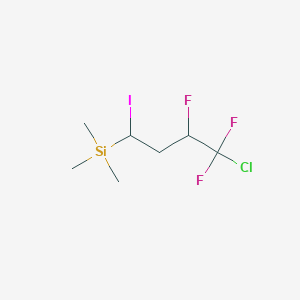
![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)

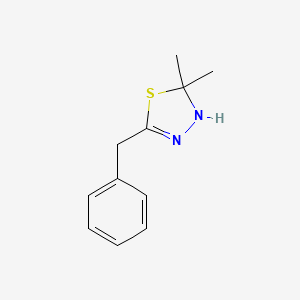

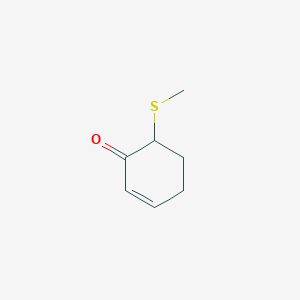
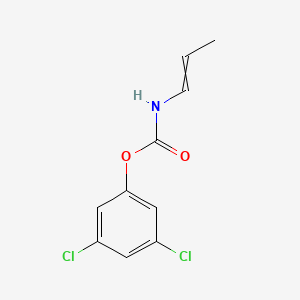
![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)
